molecular formula C24H16F2N4O2S B2827362 N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946324-18-1

N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2827362
CAS No.: 946324-18-1
M. Wt: 462.47
InChI Key: FVSWSSGZLDKFBH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H16F2N4O2S and its molecular weight is 462.47. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds within this family have been explored for their potential in radiosynthesis and imaging applications, particularly in positron emission tomography (PET). For example, derivatives like DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, have been labeled with fluorine-18 for PET imaging of the translocator protein (18 kDa), highlighting their utility in diagnostic imaging and neurological research (Dollé et al., 2008).

Antimicrobial Activity

Thienopyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Kerru et al., 2019).

Antitumor and Anticancer Research

The thienopyrimidine scaffold is a feature in compounds investigated for their antitumor and anticancer activities. Synthesis of new derivatives and their evaluation against cancer cell lines have provided promising results, suggesting that modifications of the core structure, such as in N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, could yield potent anticancer agents (El-Morsy et al., 2017).

Structural and Synthetic Studies

Research into the structural aspects and synthesis of related compounds provides a foundation for understanding the chemical behavior and reactivity of such complex molecules. These studies are crucial for the design and development of new compounds with enhanced properties for various applications (Banfield et al., 1987).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O2S/c1-13-9-16(14-5-3-2-4-6-14)20-21-22(33-23(20)28-13)24(32)30(12-27-21)11-19(31)29-18-10-15(25)7-8-17(18)26/h2-10,12H,11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWSSGZLDKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)F)F)SC2=N1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.